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molecular formula C4H10BF3O B1144120 Boron trifluoride etherate CAS No. 109-63-7

Boron trifluoride etherate

Cat. No. B1144120
M. Wt: 141.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688968

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|

Inputs

Step One
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
by stirring about 4 to 6 hours at about -5° to +5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about -5° C. to about +5° C.
WAIT
Type
WAIT
Details
followed by 12 to 18 hours at about 25°-40° C
Duration
15 (± 3) h
ADDITION
Type
ADDITION
Details
On completion, the reaction mixture is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to cooled
ADDITION
Type
ADDITION
Details
dilute acid

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Name
Type
product
Smiles
CS(=O)(=O)O
Name
Type
product
Smiles
B.O1CCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05688968

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|

Inputs

Step One
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
by stirring about 4 to 6 hours at about -5° to +5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about -5° C. to about +5° C.
WAIT
Type
WAIT
Details
followed by 12 to 18 hours at about 25°-40° C
Duration
15 (± 3) h
ADDITION
Type
ADDITION
Details
On completion, the reaction mixture is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to cooled
ADDITION
Type
ADDITION
Details
dilute acid

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Name
Type
product
Smiles
CS(=O)(=O)O
Name
Type
product
Smiles
B.O1CCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05688968

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|

Inputs

Step One
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
amide carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
compound VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
by stirring about 4 to 6 hours at about -5° to +5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about -5° C. to about +5° C.
WAIT
Type
WAIT
Details
followed by 12 to 18 hours at about 25°-40° C
Duration
15 (± 3) h
ADDITION
Type
ADDITION
Details
On completion, the reaction mixture is slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to cooled
ADDITION
Type
ADDITION
Details
dilute acid

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Name
Type
product
Smiles
CS(=O)(=O)O
Name
Type
product
Smiles
B.O1CCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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